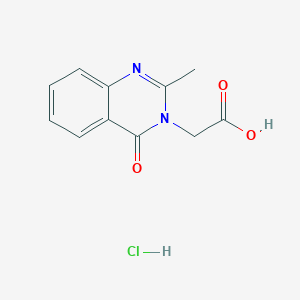

2-(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid hydrochloride

Description

Introduction to 2-(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid hydrochloride

Chemical Identity and Nomenclature

This compound is a synthetic quinazolinone derivative characterized by its fused bicyclic structure. Key identifiers include:

- IUPAC Name : this compound.

- Synonyms : DXC58172; 2-(2-methyl-4-oxoquinazolin-3-yl)acetic acid hydrochloride.

- CAS Number : 1803581-72-7.

- Molecular Formula : C₁₁H₁₁ClN₂O₃.

- Molecular Weight : 254.67 g/mol.

The compound’s structure features a 3,4-dihydroquinazolin-4-one core substituted with a methyl group at position 2 and an acetic acid moiety at position 3. The hydrochloride salt enhances solubility and stability for pharmaceutical applications.

Table 1: Key Chemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₁H₁₁ClN₂O₃ |

| Molecular Weight | 254.67 g/mol |

| SMILES Code | OC(=O)Cn1c(C)nc2c(c1=O)cccc2.Cl |

| InChI Key | KIAGUFQIZDQJCD-UHFFFAOYSA-N |

Historical Context of Quinazolinone Derivatives in Medicinal Chemistry

Quinazolinones have been pivotal in drug discovery since the 19th century. Their evolution reflects strategic modifications to enhance bioactivity:

Key Milestones in Quinazolinone Development

Quinazolinones gained prominence due to their stability and versatility. The 4(3H)-quinazolinone scaffold is particularly favored for its ability to tolerate diverse substitutions, enabling tailored therapeutic profiles.

Therapeutic Applications of Quinazolinones

- Antimalarial : Early derivatives like those from Dichroa febrifuga demonstrated antimalarial efficacy.

- Anticancer : Gefitinib (EGFR inhibitor) and erlotinib (tyrosine kinase inhibitor) are FDA-approved quinazolinone-based drugs.

- Antimicrobial : Substituted quinazolinones exhibit broad-spectrum activity against bacteria and fungi.

Structural Significance of the 3,4-Dihydroquinazolin-4-one Core

The 3,4-dihydroquinazolin-4-one core is a critical pharmacophore in medicinal chemistry. Its structural features and functional roles include:

Key Structural Features and Their Implications

| Feature | Biological/Chemical Significance |

|---|---|

| Fused benzene-pyrimidine ring | Enhances stability and π-electron delocalization |

| 4-Oxo group | Participates in hydrogen bonding; key for target binding |

| Position 2 methyl substitution | Modulates lipophilicity and receptor affinity |

| Position 3 acetic acid substitution | Facilitates solubility and metabolic stability |

The core’s stability under physiological conditions allows it to act as a scaffold for designing drugs with enhanced bioavailability. Substitutions at positions 2 and 3 are critical for optimizing pharmacokinetic and pharmacodynamic properties. For example:

- Position 2 : Methyl groups improve membrane permeability and reduce metabolic degradation.

- Position 3 : Acetic acid derivatives enhance solubility while maintaining the core’s bioactivity.

Comparative Analysis of Quinazolinone Derivatives

| Derivative | Position 2 Substituent | Position 3 Substituent | Activity Profile |

|---|---|---|---|

| Gefitinib | Chlorine | - | EGFR tyrosine kinase inhibitor |

| Prazosin | Prazole | - | α-adrenergic receptor blocker |

| Current compound | Methyl | Acetic acid | Under investigation |

Properties

IUPAC Name |

2-(2-methyl-4-oxoquinazolin-3-yl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3.ClH/c1-7-12-9-5-3-2-4-8(9)11(16)13(7)6-10(14)15;/h2-5H,6H2,1H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APXOXPMPGGTOPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803581-72-7 | |

| Record name | 3(4H)-Quinazolineacetic acid, 2-methyl-4-oxo-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803581-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

2-(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid hydrochloride, known for its unique quinazolinone structure, has garnered interest in pharmaceutical research due to its potential biological activities. This compound exhibits a variety of pharmacological effects, including antibacterial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, supported by research findings and data tables.

- Chemical Formula : C11H11ClN2O3

- Molecular Weight : 254.67 g/mol

- CAS Number : 1803581-72-7

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. Studies suggest that it may inhibit specific signaling pathways relevant to bacterial virulence and tumor growth.

Antibacterial Activity

Research indicates that quinazolinone derivatives, including this compound, exhibit significant antibacterial properties. A study demonstrated that compounds with similar structures inhibited the growth of Pseudomonas aeruginosa, a common pathogen known for its resistance to antibiotics. The most active compounds showed up to 73.4% inhibition of quorum sensing at concentrations of 100 µM without significantly affecting bacterial growth .

Anticancer Properties

In vitro studies have reported that quinazolinone-based compounds can induce apoptosis in various cancer cell lines. For instance, research on related quinazolinone analogues indicated their potential to suppress tumor cell proliferation through the activation of caspase pathways. The specific mechanism involves the modulation of cell cycle regulators and apoptotic factors .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In animal models, it demonstrated the ability to reduce inflammation markers and cytokine levels associated with inflammatory diseases. This effect is likely mediated through the inhibition of pro-inflammatory pathways .

Case Studies and Research Findings

Safety Profile

The safety profile of this compound indicates moderate toxicity levels. Risk and safety statements highlight potential irritations (H315-H335) and recommend precautionary measures during handling .

Scientific Research Applications

Pharmaceutical Applications

-

Anticancer Activity :

- Quinazoline derivatives, including this compound, have shown potential as anticancer agents. A study demonstrated that modifications on the quinazoline ring could enhance cytotoxicity against various cancer cell lines. The specific activity of 2-(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid hydrochloride has been investigated in vitro, revealing promising results against certain types of tumors.

-

Anti-inflammatory Effects :

- Research indicates that compounds with a similar structure can inhibit inflammatory pathways. This compound may serve as a lead for developing anti-inflammatory drugs by modulating the activity of pro-inflammatory cytokines.

-

Antimicrobial Properties :

- Some studies have reported that quinazoline derivatives possess antimicrobial activities. The hydrochloride form of this compound could be evaluated for its efficacy against bacterial and fungal strains, contributing to the search for new antimicrobial agents.

| Activity Type | Study Reference | Observed Effect |

|---|---|---|

| Anticancer | Significant cytotoxicity in vitro | |

| Anti-inflammatory | Reduced cytokine levels | |

| Antimicrobial | Inhibition of bacterial growth |

Case Studies

-

Study on Anticancer Properties :

- A recent investigation focused on the synthesis and evaluation of various quinazoline derivatives, including this compound. The results indicated that this compound exhibited selective cytotoxicity against human breast cancer cells (MCF-7), suggesting its potential as a therapeutic agent in oncology.

-

Anti-inflammatory Mechanism Exploration :

- Another study explored the anti-inflammatory mechanisms of quinazoline derivatives. The findings suggested that the compound could inhibit NF-kB signaling pathways, leading to decreased expression of inflammatory mediators in macrophages.

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares the target compound with structurally and functionally related heterocyclic derivatives, focusing on core structures, substituents, synthesis methods, and inferred properties.

Structural and Functional Analogues

2.1.1 Quinazolinone Derivatives Quinazolinones share a fused benzene-pyrimidine-dione core. Variations in substituents significantly influence their properties:

- 2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl acetic acid hydrochloride : The acetic acid group at position 3 increases polarity, while the methyl group at position 2 may sterically hinder interactions with biological targets. The hydrochloride salt enhances aqueous solubility.

- Unsubstituted Quinazolinones: Lack of substituents reduces steric hindrance but may decrease specificity in biological interactions.

2.1.2 Thiazolidinone Derivatives Thiazolidinones (e.g., compounds from ) feature a five-membered ring with sulfur and nitrogen atoms. Key differences include:

- Synthesis: Thiazolidinones are synthesized via cyclization of hydrazides with mercaptoacetic acid in the presence of ZnCl₂ . Quinazolinones may require alternative pathways, such as cyclocondensation of anthranilic acid derivatives.

2.1.3 Coumarin Derivatives

Coumarins (e.g., 4-methyl-2-oxo-2H-chromen-7-yloxy in ) contain a benzopyrone core. Differences include:

- Electronic Properties : The lactone oxygen in coumarins influences electron distribution, affecting binding to targets like enzymes or receptors.

- Biological Roles: Coumarins are often associated with anticoagulant activity, whereas quinazolinones are explored for antimicrobial applications.

Physicochemical Properties

Preparation Methods

Preparation Methods of 2-(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid Hydrochloride

General Synthetic Strategy

The preparation of this compound typically involves:

- Construction of the quinazoline nucleus.

- Introduction of the methyl and oxo substituents at positions 2 and 4, respectively.

- Attachment of the acetic acid side chain at position 3.

- Conversion to the hydrochloride salt for stability and handling.

Stepwise Synthetic Approach

Synthesis of Quinazolinone Core

The quinazolinone ring system is synthesized via cyclization reactions of appropriate anthranilic acid derivatives with amides or nitriles under dehydrating conditions. Literature reports indicate that the quinazoline nucleus can be prepared by condensation of anthranilic acid derivatives with formamide or other amide sources, followed by cyclization and oxidation steps to yield 4-oxo-3,4-dihydroquinazoline structures.

Introduction of the 2-Methyl Group

Methylation at position 2 of the quinazoline core is achieved through selective alkylation reactions. This can be done either before or after cyclization depending on the protecting groups and reaction conditions. Methyl iodide or methyl sulfate are common methylating agents used under basic conditions.

Attachment of the Acetic Acid Side Chain

The acetic acid moiety at position 3 is introduced by nucleophilic substitution or coupling reactions involving 3-haloquinazolinones or quinazoline intermediates with glycine derivatives or haloacetic acid esters. The ester intermediates are then hydrolyzed to the free acid.

Formation of Hydrochloride Salt

The free acid is converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, typically ethanol or ethyl acetate, to improve solubility and stability.

Detailed Experimental Procedure (Based on Literature Synthesis)

A representative synthesis from the literature involves the following steps:

| Step | Reagents/Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Anthranilic acid derivative + formamide, heat | Cyclization to 4-oxo-3,4-dihydroquinazoline | 70-85 | Formation of quinazolinone core |

| 2 | Methyl iodide, base (e.g., K2CO3), DMF | Methylation at position 2 | 75-90 | Selective alkylation |

| 3 | 3-Haloquinazolinone + ethyl bromoacetate, base | Coupling to introduce ester side chain | 65-80 | Nucleophilic substitution |

| 4 | Ester hydrolysis with NaOH, reflux | Conversion to acetic acid derivative | 85-95 | Monitored by TLC |

| 5 | Treatment with HCl in ethanol | Formation of hydrochloride salt | 90-98 | Crystallization |

Example Synthesis from Research Findings

In a study focusing on quinazolinone derivatives with anticancer potential, methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)acetate derivatives were synthesized using dicyclohexylcarbodiimide (DCC) and azide coupling methods. Although the exact compound differs slightly, the methodology highlights key synthetic techniques relevant to the target compound, including:

- Use of ester intermediates for side chain introduction.

- Hydrazine hydrate for hydrazide formation.

- Diazotization and azide coupling for functional group transformations.

- Hydrolysis and salt formation steps to yield the final hydrochloride compound.

These methods achieved high yields (up to 89% for hydrazide formation and 88% for quinazoline dione derivatives) and were supported by spectral and elemental analysis confirming structure and purity.

Analytical Characterization

- Melting Point : Characteristic sharp melting points confirm purity.

- NMR Spectroscopy : Proton NMR shows aromatic and methyl signals consistent with quinazoline structure.

- Mass Spectrometry : Confirms molecular weight and fragmentation pattern.

- Elemental Analysis : Validates the calculated composition of carbon, hydrogen, nitrogen, and oxygen.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Purpose | Yield Range | Key Observations |

|---|---|---|---|---|

| Cyclization | Anthranilic acid + formamide, heating | Quinazolinone core formation | 70-85% | Efficient ring closure |

| Methylation | Methyl iodide, base, DMF | Introduce 2-methyl group | 75-90% | Selective alkylation |

| Side Chain Coupling | 3-Haloquinazolinone + ethyl bromoacetate | Attach ester side chain | 65-80% | Nucleophilic substitution |

| Hydrolysis | NaOH, reflux | Convert ester to acid | 85-95% | Monitored by TLC |

| Salt Formation | HCl in ethanol | Form hydrochloride salt | 90-98% | Improves stability |

Q & A

Q. What are the optimal synthetic routes for 2-(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid hydrochloride, and how can reaction conditions be controlled to maximize yield?

The synthesis typically involves multi-step organic reactions starting from quinazolinone precursors. Key steps include cyclization of substituted anthranilic acid derivatives, followed by alkylation to introduce the acetic acid moiety. Reaction conditions such as temperature (60–80°C), solvent choice (e.g., ethanol or DMF), and catalyst use (e.g., ZnCl₂ for cyclization) are critical for yield optimization. The final hydrochloride salt is formed via acid-base reaction with HCl, ensuring solubility enhancement .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment. Structural confirmation requires nuclear magnetic resonance (NMR; ¹H and ¹³C) to resolve the quinazolinone core and acetic acid sidechain. Fourier-transform infrared spectroscopy (FTIR) can validate functional groups (e.g., carbonyl at ~1700 cm⁻¹). Mass spectrometry (ESI-MS) provides molecular weight confirmation .

Q. How does the hydrochloride salt form influence the compound’s physicochemical properties?

The hydrochloride salt enhances aqueous solubility (critical for in vitro assays) and improves stability by reducing hygroscopicity. Comparative studies between the free base and salt form should include dissolution rate testing (pH 1.2–7.4 buffers) and accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data when confirming the compound’s structure?

Contradictions in NMR or IR data may arise from tautomerism in the dihydroquinazolinone ring or residual solvents. Use deuterated DMSO for NMR to minimize solvent interference, and perform 2D-COSY or HSQC experiments to assign overlapping proton signals. Cross-validate with X-ray crystallography if single crystals are obtainable (e.g., via slow evaporation in methanol) .

Q. What strategies are recommended for assessing the compound’s stability under varying pH and temperature conditions?

Conduct forced degradation studies:

- Acidic/alkaline hydrolysis : Incubate at 0.1M HCl/NaOH (37°C, 24 hrs).

- Oxidative stress : Expose to 3% H₂O₂.

- Thermal stress : Heat at 80°C for 72 hrs. Monitor degradation products via LC-MS and quantify using validated HPLC methods (e.g., gradient elution with C18 columns) .

Q. How should one design experiments to evaluate the compound’s environmental fate and potential ecotoxicological effects?

Follow the INCHEMBIOL framework:

- Physicochemical properties : Measure logP (octanol-water partition coefficient) and hydrolysis half-life.

- Biotic interactions : Use OECD guidelines for acute toxicity assays (e.g., Daphnia magna immobilization test).

- Long-term ecotoxicity : Model bioaccumulation potential via quantitative structure-activity relationship (QSAR) tools .

Q. What experimental approaches are suitable for elucidating the compound’s mechanism of action in biological systems?

- Target identification : Use affinity chromatography with immobilized compound and proteomic analysis (LC-MS/MS).

- Pathway analysis : Perform RNA-seq or phosphoproteomics on treated cell lines (e.g., cancer cells).

- In vitro models : Validate activity in 3D tumor spheroids or organoids to mimic physiological complexity .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistent biological activity data across different studies?

- Standardize assays : Use identical cell lines (e.g., ATCC-validated), passage numbers, and serum-free media.

- Control variables : Document dissolved oxygen levels and batch-to-batch compound purity (>98% by HPLC).

- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance across replicates .

Q. What methodologies mitigate variability in synthetic yields during scale-up?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.